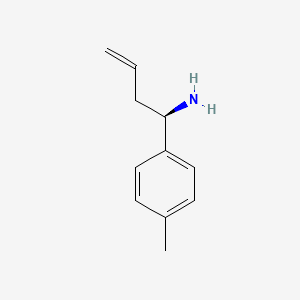
(R)-1-(p-Tolyl)but-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-methylphenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a but-3-en-1-amine backbone with a 4-methylphenyl group attached to the first carbon. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-methylphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and allylamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under mild conditions, with solvents like ethanol or methanol, and at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-methylphenyl)but-3-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-methylphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the but-3-en-1-amine backbone can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: ®-1-(4-methylphenyl)but-3-en-1-amine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: This compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its amine functionality and structural features.
Industry
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-methylphenyl)but-3-en-1-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-methylphenyl)but-3-en-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-methylphenyl)but-3-en-1-amine: The racemic mixture of the compound.
1-(4-methylphenyl)butane-1-amine: A similar compound with a saturated backbone.
Uniqueness
®-1-(4-methylphenyl)but-3-en-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its enantiomers and racemic mixtures.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1R)-1-(4-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3/t11-/m1/s1 |
Clé InChI |
MDEULCRXFBSDTP-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](CC=C)N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















